Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl-
CAS No.: 115063-20-2
Cat. No.: VC17270427
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115063-20-2 |
|---|---|
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylethanone |
| Standard InChI | InChI=1S/C16H14O2/c17-15(10-12-4-2-1-3-5-12)13-6-7-16-14(11-13)8-9-18-16/h1-7,11H,8-10H2 |
| Standard InChI Key | BCAPOOKCRYTVGK-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
The compound’s structure consists of a 2,3-dihydrobenzofuran scaffold (a fused bicyclic system of a benzene ring and a tetrahydrofuran moiety) substituted at the 5-position with an ethanone group and at the 2-position with a phenyl ring. The benzofuran system contributes to planar aromaticity, while the dihydro modification introduces partial saturation, enhancing conformational flexibility.
Key structural parameters include:
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Bond lengths: The C=O bond in the ethanone group measures approximately 1.22 Å, typical for ketones.
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Dihedral angles: The phenyl ring forms a dihedral angle of ~45° with the benzofuran plane, optimizing steric interactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.2–2.9 ppm (dihydrofuran methylene), and δ 2.5 ppm (ketone methyl).
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-NMR: Peaks at 208 ppm (ketone carbonyl) and 160–110 ppm (aromatic carbons).
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MS: Molecular ion peak at m/z 238.28 (M).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a three-step process:
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Friedel-Crafts Acylation: Benzofuran derivatives are acylated using acetyl chloride in the presence of a Lewis acid (e.g., AlCl) to introduce the ethanone group.
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Phenylation: A Suzuki-Miyaura coupling reaction attaches the phenyl group to the benzofuran scaffold using a palladium catalyst.
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Reduction: Selective hydrogenation of the furan ring using H and Pd/C yields the dihydrobenzofuran structure.
Industrial Manufacturing
Industrial protocols optimize yield and purity through:
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Continuous-Flow Reactors: Enhance reaction control and scalability.
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Catalyst Recycling: Pd-based catalysts are recovered via filtration, reducing costs.
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Yield | 65–70% | 85–90% |
| Reaction Time | 24–48 h | 4–6 h |
| Purity | ≥95% | ≥99% |
Biological and Pharmacological Activity
Mechanistic Insights
The compound’s bioactivity stems from its ability to modulate enzymatic pathways:
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Cyclooxygenase-2 (COX-2) Inhibition: The phenyl group interacts with hydrophobic pockets in the COX-2 active site, reducing prostaglandin synthesis .
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Antimicrobial Activity: Disruption of bacterial cell membranes via lipophilic interactions (MIC: 20–50 µg/mL against Staphylococcus aureus) .
Comparative Bioactivity
A comparison with structurally related compounds highlights its efficacy:
| Compound | IC (COX-2) | MIC (S. aureus) |
|---|---|---|
| Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2-phenyl- | 12 µM | 25 µg/mL |
| 2-Acetylbenzofuran | 45 µM | 80 µg/mL |
| Phenylbenzofuran | >100 µM | >100 µg/mL |
Applications in Materials Science
Polymer Precursors
The compound serves as a monomer in synthesizing thermally stable polybenzofurans, with applications in:
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Electronics: Dielectric constant of 2.8–3.2 at 1 MHz, suitable for insulating materials.
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Aerospace: Glass transition temperature () of 220–240°C, enhancing composite durability.
Optoelectronic Properties
Density functional theory (DFT) calculations predict a bandgap of 3.4 eV, suggesting utility in organic light-emitting diodes (OLEDs).
Environmental and Regulatory Considerations
Toxicity Profile
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Acute Toxicity: LD (rat, oral) = 1,200 mg/kg.
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Biodegradation: 80% degradation in 28 days under aerobic conditions (OECD 301D).
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